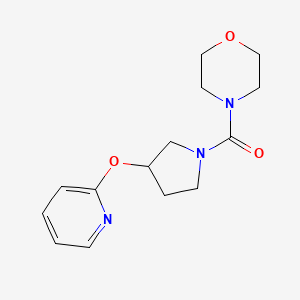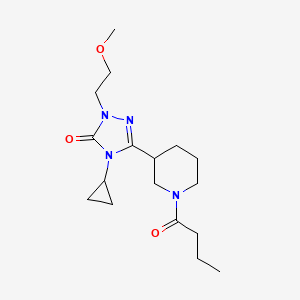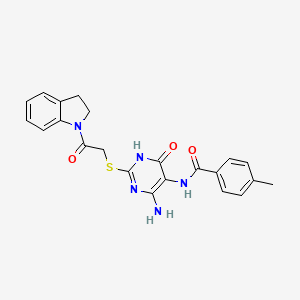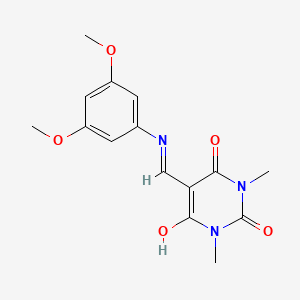![molecular formula C19H18Cl2N6O2 B2374540 7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 1019100-24-3](/img/structure/B2374540.png)
7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione” is a biochemical for proteomics research . It has a molecular formula of C18H16Cl2N6O2 and a molecular weight of 419.26 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H16Cl2N6O2. It includes a purine-2,6-dione core, which is substituted with a 3,4-dichlorophenylmethyl group and a 3,5-dimethylpyrazol-1-yl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 419.26. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis and structural characterization of related compounds provide insights into their potential applications. For instance, the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy, as explored by Aggarwal et al. (2009), highlights the importance of these compounds in understanding molecular structures and interactions (Aggarwal et al., 2009).
Catalytic Applications
- Compounds like 7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione may have catalytic applications, as suggested by the research on efficient synthesis using ionic liquids. For example, Rahmani et al. (2018) discuss the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst for synthesizing pyridine-pyrimidines (Rahmani et al., 2018).
Biotransformation Studies
- Understanding the biotransformation of similar compounds can be crucial for scientific research. Kropp et al. (1996) conducted studies on the transformations of dimethylbenzothiophenes by Pseudomonas strains, which could provide insights into the microbial degradation or transformation of complex organic compounds (Kropp et al., 1996).
Reactions and Derivatives
- Research on the reactions and derivatives of related compounds is significant for understanding their chemical properties and potential applications. For instance, Kinoshita et al. (1989) studied the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, which could be relevant for understanding the chemical behavior of similar compounds (Kinoshita et al., 1989).
Alkylation and Oxidation Studies
- Studies on alkylation and oxidation, like those conducted by Ohkata et al. (1985) on specific compounds, can shed light on the chemical reactivity and potential applications of this compound (Ohkata et al., 1985).
Anticancer and Antimicrobial Studies
- Research into the potential anticancer and antimicrobial activities of similar compounds is crucial. Katariya et al. (2021) synthesized and tested new compounds for their anticancer and antimicrobial properties, providing a framework for understanding the biomedical applications of related compounds (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies, as performed by Katariya et al. (2021) for certain compounds, offer insights into their potential interactions with biological molecules, which could be applicable to this compound (Katariya et al., 2021).
Crystal Structure Analysis
- The study of crystal structures, like those analyzed by Kariuki et al. (2021), can provide valuable information on the physical properties and potential applications of related compounds (Kariuki et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-10-7-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-5-6-13(20)14(21)8-12/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUDYGPKFCYFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)



![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2374471.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)
![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)
![[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2374476.png)
![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)


